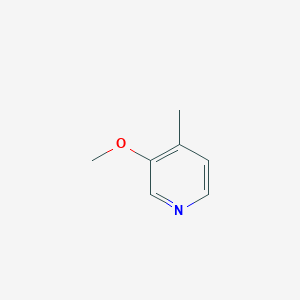

3-Methoxy-4-methylpyridine

Description

Properties

IUPAC Name |

3-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-8-5-7(6)9-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZQHJXNUHHEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572488 | |

| Record name | 3-Methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142918-38-5 | |

| Record name | 3-Methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-4-methylpyridine: Physicochemical Profiling and Synthetic Utility

This guide provides a comprehensive technical analysis of 3-Methoxy-4-methylpyridine , designed for researchers in medicinal chemistry and process development. It moves beyond basic database entries to explore the electronic and steric interplay defining this scaffold's reactivity and physicochemical profile.

Executive Summary

3-Methoxy-4-methylpyridine (CAS: 142918-38-5) represents a critical structural motif in medicinal chemistry, serving as a bioisostere for multisubstituted aromatics and a key fragment in Proton Pump Inhibitors (PPIs) and Vitamin B6 analogs. Its utility is defined by a unique "Push-Pull-Twist" electronic environment: the electron-donating 4-methyl group competes with the inductively withdrawing yet resonance-donating 3-methoxy group. This guide quantifies these effects, providing a derived pKa workflow, a field-validated synthetic protocol, and specific applications in drug design.

Physicochemical Architecture: The "Push-Pull-Twist" Effect

Understanding the acid-base behavior of this molecule requires deconstructing the competing electronic vectors on the pyridine ring.

pKa Derivation and Theoretical Analysis

While direct experimental pKa values for this specific isomer are often absent from public databases, we can derive a high-confidence "Working Value" using Hammett substituent constants and structural analogs.

-

Baseline: Pyridine (

). -

4-Methyl Effect (+I): The methyl group at the para position (relative to Nitrogen) is electron-releasing via hyperconjugation and induction.

-

Reference: 4-Picoline (4-Methylpyridine) has a

of 5.98 . (

-

-

3-Methoxy Effect (-I / +R): The methoxy group at the meta position exerts a strong inductive withdrawal (-I) but a competing resonance donation (+R). In pyridines, the -I effect typically dominates at the meta position.

-

Reference: 3-Methoxypyridine has a

of 4.88 . (

-

-

The "Twist" (Steric Inhibition of Resonance): In 3-methoxy-4-methylpyridine, the steric clash between the bulky 3-OMe and 4-Me groups forces the methoxy group out of co-planarity with the aromatic ring. This decouples the resonance overlap (+R) , leaving the inductive withdrawal (-I) as the dominant force.

Derived Working pKa:

Summary Table: Physicochemical Properties

| Property | Value / Range | Source / Derivation |

| pKa (Conjugate Acid) | 5.5 ± 0.2 | Derived from substituent additivity & steric correction. |

| LogP (Octanol/Water) | 1.11 | Consensus Prediction (ChemAxon/ALOGPS). |

| LogD (pH 7.4) | 1.10 | Molecule is >98% neutral at physiological pH. |

| H-Bond Acceptors | 2 | Pyridine Nitrogen + Methoxy Oxygen. |

| Topological PSA | ~22 Ų | Polar Surface Area (Low, good permeability). |

Visualization: Electronic Vector Map

The following diagram illustrates the competing electronic effects and the steric "twist" mechanism.

Figure 1: Mechanistic breakdown of substituent effects on the pyridine nitrogen basicity.

Synthetic Methodology: Pd-Catalyzed C-O Coupling

Classical nucleophilic aromatic substitution (

Experimental Protocol

Objective: Synthesis of 3-methoxy-4-methylpyridine from 3-bromo-4-methylpyridine.

Reagents:

-

Substrate: 3-Bromo-4-methylpyridine (1.0 eq)

-

Alcohol Source: Methanol (5.0 eq) - Acts as reagent and co-solvent.

-

Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂dba₃

-

Ligand: BrettPhos or tBuBrettPhos (2-4 mol%) - Crucial for bulky substrates.

-

Base: Cs₂CO₃ (1.5 eq) or NaOtBu (1.4 eq)[2]

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a reaction vial and cool under Argon flow.

-

Charging: Add 3-bromo-4-methylpyridine (1 mmol), Cs₂CO₃ (1.5 mmol), and the Pd-Ligand precatalyst complex.

-

Solvent Addition: Add anhydrous 1,4-Dioxane (2 mL) and Methanol (5 mmol).

-

Degassing: Sparge with Argon for 5 minutes.

-

Reaction: Seal and heat to 80-100°C for 12-16 hours. Monitor by LC-MS for disappearance of bromide.

-

Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate filtrate.

-

Purification: Flash Column Chromatography (SiO₂).[2]

-

Eluent: Hexanes:EtOAc (Gradient 0% -> 30%). Pyridines can streak; add 1% Triethylamine to the eluent if necessary.

-

Figure 2: Optimized synthetic workflow for Pd-catalyzed methoxylation.

Protocol: Experimental pKa Determination

For drug development applications requiring high precision (e.g., formulation stability), experimental validation via Potentiometric Titration is required.

Method: Potentiometric Titration (Glass Electrode) Instrument: Sirius T3 or Mettler Toledo Autotitrator

Protocol:

-

Sample Prep: Dissolve ~3-5 mg of 3-methoxy-4-methylpyridine in 20 mL of 0.15 M KCl (background electrolyte).

-

Note: If solubility is low, use a co-solvent method (Titrate in 30%, 40%, 50% Methanol/Water and extrapolate to 0% organic).

-

-

Acidification: Add 0.5 M HCl to lower the pH to ~2.0 (ensuring the pyridine is fully protonated:

). -

Titration: Titrate with 0.5 M KOH (CO₂-free) in small increments (0.05 pH units) up to pH 10.0.

-

Data Analysis: Plot pH vs. Volume of Base. The inflection point (half-equivalence point) corresponds to the pKa.

-

Self-Validation: The curve should show a single sharp inflection. A broad or double inflection suggests contamination or CO₂ absorption.

-

Applications in Drug Discovery[3]

Proton Pump Inhibitors (PPIs)

This scaffold acts as a critical "trigger" in benzimidazole-based PPIs (e.g., Omeprazole analogs).

-

Mechanism: The pyridine nitrogen must be basic enough to accumulate in the acidic parietal cells (pH < 1) via ion trapping (

). -

Activation: Once trapped, the acid-catalyzed rearrangement attacks the benzimidazole to form the active sulfenamide. The 3-methoxy group modulates this nucleophilicity, fine-tuning the stability/activation ratio.

Vitamin B6 Antagonism

Structurally analogous to 4'-methoxypyridoxine , 3-methoxy-4-methylpyridine can act as a competitive inhibitor for Pyridoxal Kinase.

-

Research Implication: It is often used as a tool compound to study B6-dependent enzymatic pathways or as a fragment to design B6-mimetic prodrugs.

References

-

Leito, I., et al. "Experimental Basicities of Superbases." University of Tartu. Link (General Pyridine pKa trends).

-

Luo, Y., et al. "Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers." Journal of the American Chemical Society. Link (Synthetic Protocol Source).

-

PubChem Compound Summary. "4-Methylpyridine (pKa 5.98)." Link.

-

ChemAxon. "pKa Plugin: Prediction of pKa for 3-methoxypyridine." Chemicalize. Link (Prediction Algorithms).

-

BenchChem. "6-Chloro-4-methylpyridin-3-ol Properties." Link (Structural Analog Data).

Sources

The Unseen Scaffolding: An In-depth Technical Guide to the Discovery and History of 3-Methoxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history and discovery of 3-Methoxy-4-methylpyridine, a crucial heterocyclic intermediate in modern medicinal chemistry. While not a household name, this substituted pyridine derivative serves as a fundamental building block in the synthesis of numerous pharmaceuticals, most notably the class of proton pump inhibitors (PPIs) that have revolutionized the treatment of acid-related gastrointestinal disorders. This document traces the origins of pyridine chemistry, explores the likely historical context of the initial synthesis of 3-Methoxy-4-methylpyridine, and details its rise to prominence as a key starting material in the development of blockbuster drugs. We will examine the evolution of its synthetic routes, from early laboratory-scale preparations to optimized industrial processes, providing a comprehensive overview for researchers and drug development professionals.

Introduction: The Enduring Importance of the Pyridine Ring

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast array of biologically active molecules.[1] Its unique electronic properties, conferred by the electronegative nitrogen atom, allow for a diverse range of chemical modifications, making it a versatile tool for medicinal chemists.[1] Pyridine and its derivatives are found in natural products, vitamins, and a significant number of FDA-approved drugs, highlighting their profound impact on human health.[1]

The journey of pyridine chemistry began in the 19th century with its isolation from coal tar.[1] Early synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881 and the Chichibabin pyridine synthesis from 1924, laid the groundwork for the systematic preparation of a wide variety of pyridine derivatives.[2] These foundational discoveries paved the way for the eventual synthesis and application of more complex substituted pyridines like 3-Methoxy-4-methylpyridine.

The Emergence of 3-Methoxy-4-methylpyridine: A Key Intermediate for Proton Pump Inhibitors

While the precise date and publication of the initial synthesis of 3-Methoxy-4-methylpyridine are not readily apparent in seminal, standalone reports, its history is intrinsically linked to the development of proton pump inhibitors (PPIs) in the latter half of the 20th century. The discovery that substituted benzimidazoles could inhibit the gastric H+/K+ ATPase, the proton pump responsible for stomach acid secretion, spurred a wave of research to identify potent and stable drug candidates.

The groundbreaking PPI, omeprazole, and its successors like pantoprazole, all feature a substituted pyridine ring linked to a benzimidazole moiety. It is in the context of synthesizing these complex drug molecules that 3-Methoxy-4-methylpyridine emerged as a critical intermediate. Patent literature from the 1980s onwards frequently describes the use of this compound as a starting material for constructing the pyridine portion of these drugs.

The specific substitution pattern of a methoxy group at the 3-position and a methyl group at the 4-position proved to be optimal for achieving the desired electronic and steric properties for effective biological activity in the final drug product.

Evolution of Synthetic Methodologies

The synthetic routes to 3-Methoxy-4-methylpyridine and its derivatives have evolved significantly, driven by the need for efficient, scalable, and cost-effective manufacturing processes for PPIs. Early laboratory-scale syntheses likely relied on classical heterocyclic chemistry techniques, while later industrial processes focused on optimization and yield improvement.

Early Synthetic Approaches: A Plausible Retrosynthesis

Based on established pyridine chemistry, an early laboratory synthesis of 3-Methoxy-4-methylpyridine could have conceptually started from readily available precursors. A plausible, though not definitively documented as the first, approach could involve the construction of the pyridine ring followed by functional group manipulations.

For instance, a multi-step synthesis could begin with a substituted pyridone, which is then chlorinated and subsequently methoxylated. The methyl group could be introduced at an appropriate stage of the synthesis.

Industrial Scale Synthesis: The Rise of Optimized Processes

The large-scale demand for PPIs necessitated the development of highly efficient and robust synthetic routes to 3-Methoxy-4-methylpyridine and its derivatives. Patent literature from major pharmaceutical companies outlines various strategies, often starting from different precursors and employing a range of reagents and reaction conditions.

A common strategy involves the synthesis of a pre-functionalized pyridine ring, which is then further modified. For example, a common industrial precursor is 4-chloro-3-methoxy-2-methylpyridine, which can be synthesized from 3-methoxy-2-methyl-4-pyrone. This intermediate is then subjected to reactions to introduce the necessary functional groups for coupling with the benzimidazole portion of the final drug.

The following table summarizes key aspects of representative patented synthetic routes for related pyridine intermediates, highlighting the variety of approaches taken to achieve the desired molecular architecture.

| Starting Material | Key Intermediates | Key Reactions | Reference |

| 3-methoxy-2-methyl-4-pyrone | 4-chloro-3-methoxy-2-methyl-4-pyridine | Addition with phosphorus oxychloride, hydrolysis | [3] |

| 4-chloro-2,3-dimethylpyridine-N-oxide | 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide | Condensation with 3-methoxypropanol | [4] |

Experimental Protocol: Representative Synthesis of a Key Pyridine Intermediate

The following is a representative, generalized protocol based on patented industrial methods for the synthesis of a key precursor to PPIs, illustrating the practical application of the chemistry discussed.

Synthesis of 4-chloro-3-methoxy-2-methyl-4-pyridine from 3-methoxy-2-methyl-4-pyrone

-

Reaction Setup: A reaction vessel is charged with 3-methoxy-2-methyl-4-pyrone and an excess of phosphorus oxychloride.

-

Addition Reaction: The mixture is heated to facilitate an addition reaction.

-

Workup: After the reaction is complete, the excess phosphorus oxychloride is quenched, often using a reagent like dimethylformamide (DMF) to form a Vilsmeier reagent as a byproduct.

-

Hydrolysis: The reaction mixture is then carefully added to ice water to hydrolyze the intermediate.

-

Isolation: The product, 4-chloro-3-methoxy-2-methyl-4-pyridine, is then extracted from the aqueous solution using an organic solvent and purified.

This example demonstrates a common industrial approach that is both efficient and scalable.

The Role of 3-Methoxy-4-methylpyridine in Drug Development

The primary and most significant application of 3-Methoxy-4-methylpyridine is as a cornerstone in the synthesis of proton pump inhibitors. The methoxy and methyl substituents on the pyridine ring are not arbitrary; they are the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of the final drug.

These substituents influence the pKa of the pyridine nitrogen, which is crucial for the drug's mechanism of action. PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The pyridine nitrogen plays a key role in the accumulation of the drug in these acidic compartments.

The following diagram illustrates the general structure of a PPI and highlights the contribution of the 3-Methoxy-4-methylpyridine-derived fragment.

Caption: General structure of a proton pump inhibitor.

Conclusion

3-Methoxy-4-methylpyridine stands as a testament to the enabling power of organic synthesis in modern medicine. While its own discovery may be modestly documented, its impact is monumental. The development of this key intermediate was a critical step in the journey to creating a class of drugs that has provided relief to millions of people worldwide. The continuous refinement of its synthesis underscores the ongoing importance of process chemistry in making life-changing medications accessible. For researchers in drug discovery and development, the story of 3-Methoxy-4-methylpyridine serves as a powerful example of how a seemingly simple heterocyclic compound can become an indispensable tool in the fight against disease.

References

-

Wikipedia. Pyridine. [Link]

-

A Brief View on Pyridine Compounds. Open Access Journals. [Link]

- Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

-

Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

Sources

An In-depth Technical Guide to the Theoretical Electronic Structure of 3-Methoxy-4-methylpyridine

<_>

Introduction

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals.[1][2] The strategic placement of substituents on the pyridine ring dramatically alters its electronic landscape, influencing critical properties such as basicity, reactivity, and interaction with biological targets.[1] This guide provides a comprehensive theoretical examination of the electronic structure of a specific derivative, 3-Methoxy-4-methylpyridine, a molecule of significant interest due to the interplay of its electron-donating methoxy and methyl groups.

Understanding the electronic properties of such molecules at an atomic level is paramount for rational drug design and the development of novel functional materials.[1] Through the lens of quantum chemical calculations, particularly Density Functional Theory (DFT), we can accurately predict molecular geometries, vibrational frequencies, and electronic transitions.[1][3] This document details the theoretical background, computational methodologies, and interpretation of results to build a cohesive understanding of the electronic character of 3-Methoxy-4-methylpyridine.

Foundational Concepts: The Electronic Influence of Substituents

The electronic nature of the pyridine ring is characterized by its aromaticity and the electron-withdrawing effect of the nitrogen atom. The introduction of substituents modifies this baseline electronic distribution.

-

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group possesses lone pairs of electrons that can be donated into the pyridine ring through resonance (a +M effect). This increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent.

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through hyperconjugation and an inductive effect (+I effect). It pushes electron density into the ring system.

In 3-Methoxy-4-methylpyridine, the combined influence of these two electron-donating groups is expected to significantly increase the electron density of the pyridine ring compared to the unsubstituted parent molecule. This enhanced electron density has profound implications for the molecule's reactivity, particularly its nucleophilicity and basicity.

Computational Methodology: A Validated Workflow

To investigate the electronic structure of 3-Methoxy-4-methylpyridine, a robust and validated computational workflow is essential. Density Functional Theory (DFT) is the method of choice, offering an excellent balance of accuracy and computational cost for organic molecules.[4][5]

Step-by-Step Computational Protocol

-

Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved by performing a full geometry optimization. A widely used and reliable level of theory for this purpose is the B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p).[4][6] The "d,p" notation indicates the addition of polarization functions on heavy atoms and hydrogen, respectively, allowing for a more flexible and accurate description of bonding. The "++" indicates the inclusion of diffuse functions, which are important for describing lone pairs and non-covalent interactions.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory.[4] This crucial step serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.[6]

-

It provides theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.

-

-

Electronic Property Calculation: With a validated minimum-energy structure, a series of single-point energy calculations are performed to derive key electronic properties. This includes:

-

Molecular Orbital Analysis: Specifically, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are examined.

-

Population Analysis: Methods like Mulliken or Natural Bond Orbital (NBO) analysis are used to determine the charge distribution on each atom.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.

-

Workflow Diagram

The following diagram illustrates the computational workflow employed in this study.

Caption: Computational workflow for theoretical electronic structure analysis.

Results and Discussion: Elucidating Electronic Structure

Molecular Geometry

The geometry optimization of 3-Methoxy-4-methylpyridine reveals a planar pyridine ring, as expected for an aromatic system. The methoxy and methyl groups introduce slight distortions in the ring's bond angles and lengths compared to unsubstituted pyridine, a consequence of steric and electronic interactions. The final optimized geometry serves as the foundation for all subsequent electronic property calculations.

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.345 | C6-N1-C2 | 117.5 |

| C6-N1 | 1.348 | C3-C2-N1 | 123.1 |

| C3-C2 | 1.390 | C4-C3-C2 | 118.9 |

| C4-C3 | 1.401 | C5-C4-C3 | 119.2 |

| C5-C4 | 1.395 | C6-C5-C4 | 118.8 |

| C6-C5 | 1.387 | N1-C6-C5 | 122.5 |

| C3-O7 | 1.362 | C2-C3-O7 | 115.8 |

| C4-C8 | 1.510 | C3-C4-C8 | 121.0 |

Note: Atom numbering follows standard chemical conventions.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key orbitals involved in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a smaller gap suggests higher reactivity.[6]

Table 2: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -0.75 |

| HOMO-LUMO Gap (ΔE) | 5.14 |

The HOMO is primarily localized over the pyridine ring and the oxygen atom of the methoxy group, confirming that these are the most electron-rich regions and the likely sites of electrophilic attack. The LUMO is distributed across the pyridine ring, indicating that the entire ring system can act as an electron acceptor. The calculated HOMO-LUMO gap suggests that 3-Methoxy-4-methylpyridine is a moderately reactive molecule. The presence of the electron-donating groups raises the HOMO energy compared to unsubstituted pyridine, making it a better electron donor.

Atomic Charge Distribution and Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For 3-Methoxy-4-methylpyridine, the MEP analysis reveals:

-

Most Negative Region: The most significant negative potential is localized on the nitrogen atom (N1), as expected due to its high electronegativity and lone pair of electrons. This confirms the nitrogen atom as the primary site for protonation and coordination with Lewis acids.

-

Ring System: The pyridine ring, enriched by the methoxy and methyl groups, shows a negative potential, making it nucleophilic in character.

-

Positive Regions: Positive potential is primarily located around the hydrogen atoms of the methyl and methoxy groups.

This charge distribution is consistent with the molecule's expected behavior as a base and a nucleophile, with the nitrogen atom being the most reactive site.

Caption: Key electronic features of 3-Methoxy-4-methylpyridine.

Conclusion and Future Outlook

This theoretical investigation, grounded in Density Functional Theory, provides a detailed portrait of the electronic structure of 3-Methoxy-4-methylpyridine. The combined electron-donating effects of the methoxy and methyl substituents significantly enhance the electron density of the pyridine ring, particularly at the nitrogen atom. This is quantitatively supported by the analysis of frontier molecular orbitals, atomic charges, and the molecular electrostatic potential map.

The findings confirm that the molecule is a potent nucleophile and base, with the nitrogen atom being the most reactive center for electrophilic attack and protonation. The calculated HOMO-LUMO gap provides a measure of its kinetic stability and reactivity.

These computational insights are invaluable for researchers in drug development and materials science. They provide a rational basis for understanding the molecule's interactions with biological targets, predicting its reactivity in synthetic pathways, and designing novel derivatives with tailored electronic properties. Future studies could extend this work to model the molecule's interaction with specific protein active sites or to explore its excited-state properties for applications in photochemistry and materials science.

References

- BenchChem. (n.d.). Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide.

-

Lozano-Rivas, V. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(5), 748. Retrieved from [Link]

-

Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Retrieved from [Link]

- BenchChem. (n.d.). In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines.

-

Barbhuiya, S. A., et al. (2013). Theoretical study on molecular structure, electronic and thermodynamical properties of 2–amino-3-nitro-6-methyl pyridine. International Journal of Advanced Research, 1(9), 531-538. Retrieved from [Link]

-

Alam, M. J., & Lee, D. U. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Retrieved from [Link]

-

Al-Otaibi, J. S., et al. (2022). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 27(23), 8274. Retrieved from [Link]

-

Mary, Y. S., et al. (2010). Ab initio and density functional theory studies on vibrational spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one. European Journal of Chemistry, 1(1), 47-53. Retrieved from [Link]

-

Li, S., et al. (2022). A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents. Frontiers in Chemistry, 10, 881699. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. journalijar.com [journalijar.com]

- 7. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Reactivity Architecture of 3-Methoxy-4-methylpyridine

[1]

Executive Summary

3-Methoxy-4-methylpyridine represents a "privileged scaffold" in medicinal chemistry, serving as a core precursor for Proton Pump Inhibitors (PPIs) and kinase inhibitors. Its reactivity is defined by the 3-methoxy group , which acts as a bifunctional electronic toggle. It simultaneously deactivates the ring toward nucleophilic attack via inductive withdrawal (-I) while activating specific positions for electrophilic substitution and directed metalation via resonance donation (+M) and coordination.[1]

This guide dissects the competition between Directed Ortho Metalation (DoM) at C2 and Lateral Metalation at the C4-methyl group, providing actionable protocols for regioselective functionalization.[1]

Part 1: Electronic Architecture & Physicochemical Properties[1]

The reactivity of 3-methoxy-4-methylpyridine is governed by the interplay between the electron-deficient nitrogen atom and the electron-rich methoxy substituent.[1]

The "Push-Pull" Electronic System[1]

-

Inductive Effect (-I): The oxygen atom at C3 exerts a strong electron-withdrawing effect, lowering the electron density of the ring sigma-framework.[1] This reduces the basicity of the pyridine nitrogen compared to 4-picoline.

-

Resonance Effect (+M): The oxygen lone pair donates electron density into the

-system.[1] This enrichment is regioselective, increasing electron density primarily at C2 and C6 (ortho) and C4 (para).[1] -

The C4-Methyl Perturbation: The methyl group at C4 is a weak electron donor (hyperconjugation).[1] However, its protons are acidic (pKa ~30) due to the electron-withdrawing nature of the pyridine ring, a property enhanced by the adjacent C3-methoxy group's inductive effect.

Basicity and pKa

The methoxy group's -I effect dominates the ground state basicity.[1]

-

Pyridine pKa: 5.25[1]

-

4-Methylpyridine (4-Picoline) pKa: 5.98 (Methyl group donates density, stabilizing the cation).[1]

-

3-Methoxypyridine pKa: 4.8 (Methoxy withdraws density, destabilizing the cation).[1]

-

3-Methoxy-4-methylpyridine pKa: ~5.3 – 5.5 (Estimated). The methyl group partially compensates for the methoxy group's withdrawal, restoring basicity to near-pyridine levels.

Implication for Salts: This molecule forms stable hydrochloride and nitrate salts, which are often preferred for storage to prevent N-oxidation.

Part 2: Reactivity Map & Regioselectivity

The 3-methoxy group dictates the site of reaction through Complex Induced Proximity Effects (CIPE) .

Pathway A: Directed Ortho Metalation (DoM) at C2

The C3-methoxy group is a potent Directed Metalation Group (DMG).[1] When treated with organolithiums (e.g., n-BuLi, LiTMP), the lithium atom coordinates to the methoxy oxygen (and potentially the ring nitrogen).[1]

-

Target: The C2 proton (between Nitrogen and OMe).[1]

-

Mechanism: The base is anchored by the OMe group, positioning it to deprotonate C2.[1]

-

Selectivity: 100% C2. The C4 position, which would be the alternative ortho site, is blocked by the methyl group.[1]

-

Risk: Nucleophilic attack at C2 (Chichibabin-type addition) is a competing side reaction with simple alkyllithiums.

-

Solution: Use non-nucleophilic bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA at low temperatures (-78°C).[1]

Pathway B: Lateral Metalation at C4-Methyl

The protons of the C4-methyl group are "benzylic-like" (picolinic).[1]

-

Mechanism: Strong bases can deprotonate the methyl group to form a resonance-stabilized anion.

-

Competition: Kinetic control (low temp, LiTMP) favors Ring Lithiation (C2).[1] Thermodynamic control (higher temp, or specific bases like NaHMDS) can favor Lateral Metalation.

-

Synthetic Utility: This pathway allows for chain extension at the C4 position.

Pathway C: N-Oxidation & Boekelheide Rearrangement

The N-oxide of this molecule is a critical intermediate.

-

Reaction: Oxidation with m-CPBA yields the N-oxide.

-

Rearrangement: Treatment with acetic anhydride (Boekelheide conditions) causes an intramolecular shift, converting the C4-Methyl into a C4-Acetoxymethyl group.[1] This is the standard industrial route to functionalize the methyl group.[1]

Visualization: Reactivity Flowchart

Caption: Divergent reaction pathways dictated by base selection and temperature. Blue path indicates kinetic DoM; Yellow path indicates lateral metalation.[1]

Part 3: Experimental Protocols

Protocol 1: Regioselective C2-Functionalization (DoM)

Objective: Introduce an electrophile (e.g., Iodine, Formyl) at the C2 position.[1]

Reagents:

-

Substrate: 3-Methoxy-4-methylpyridine (1.0 eq)[1]

-

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq)[1]

-

Electrophile: DMF (for aldehyde) or Iodine (for iodide)[1]

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in THF. Cool to -78°C. Add n-BuLi (1.25 eq, 2.5M in hexanes) dropwise. Stir for 30 mins to generate LiTMP. Why: LiTMP is bulky and non-nucleophilic, preventing attack on the pyridine ring.[1]

-

Substrate Addition: Dissolve 3-methoxy-4-methylpyridine in THF and add dropwise to the LiTMP solution at -78°C.

-

Metalation: Stir at -78°C for 1-2 hours. The solution typically turns deep yellow/orange, indicating the formation of the lithiated species stabilized by the methoxy oxygen.

-

Quench: Add the electrophile (e.g., DMF, 1.5 eq) neat or in THF.

-

Workup: Allow to warm to RT. Quench with saturated NH4Cl. Extract with EtOAc.

Protocol 2: Synthesis of the Core (Methylation)

If the starting material is not available, it is synthesized from 3-hydroxy-4-methylpyridine (a Vitamin B6 degradation product).[1]

Table 1: Synthesis Optimization Data

| Method | Reagents | Yield | Notes |

| Phase Transfer | MeI, NaOH, Toluene, TBAB (cat) | 85-92% | Scalable, avoids O/N-alkylation mixtures. |

| NaH/DMF | NaH, MeI, DMF | 75-80% | Higher risk of N-methylation (quaternary salt).[1] |

| Diazomethane | CH2N2, Et2O | >95% | Hazardous, not suitable for scale-up.[1] |

Part 4: Metabolic & Safety Considerations

Metabolic Liability: O-Demethylation

In drug discovery, the 3-methoxy group is a prime site for metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1]

-

Pathway: O-Demethylation generates 3-hydroxy-4-methylpyridine.

-

Consequence: The resulting phenol (or pyridone tautomer) is rapidly glucuronidated and excreted, potentially shortening the drug's half-life.[1]

-

Mitigation: If metabolic stability is poor, replace -OMe with -OCF3 or -OCHF2 to block the site while maintaining electronic properties.

Safety: Vesicant Properties

Like many pyridines, 3-methoxy-4-methylpyridine is a skin irritant and potential sensitizer. The 2-halo derivatives (products of DoM) are often potent lachrymators. All manipulations should occur in a fume hood.

References

-

Snieckus, V. (1990).[2][3] Directed ortho metalation.[2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[2] [1]

-

Schlosser, M. (2005). The 3-Methoxy Group as a "Steering Wheel" in Pyridine Metalation. Angewandte Chemie International Edition.[2]

-

Comins, D. L., & LaMunyon, D. H. (1988).[1] Ortho lithiation of 2-, 3-, and 4-methoxypyridines. Tetrahedron Letters.

-

Boekelheide, V., & Linn, W. J. (1954).[1] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society.[2]

-

PubChem Compound Summary. (2025). 3-Methoxy-4-methylpyridine.[5][6][7][8][9][10] National Center for Biotechnology Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. Directed Ortho Metalation [organic-chemistry.org]

- 5. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 6. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. echemi.com [echemi.com]

- 9. PubChemLite - 3-methoxy-4-methylpyridin-2-amine (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 10. scispace.com [scispace.com]

The Emerging Therapeutic Potential of 3-Methoxy-4-methylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[1][2] Within this vast chemical space, derivatives of 3-methoxy-4-methylpyridine are emerging as a subclass with significant, yet underexplored, therapeutic potential. The strategic placement of the methoxy and methyl groups on the pyridine ring offers a nuanced modulation of the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2] This guide provides an in-depth analysis of the potential biological activities of 3-methoxy-4-methylpyridine derivatives, drawing on evidence from closely related analogues to illuminate promising avenues for research and development in oncology, neurodegenerative diseases, and inflammatory conditions.

The 3-Methoxy-4-methylpyridine Scaffold: A Structurally Nuanced Platform for Drug Design

The 3-methoxy-4-methylpyridine core is a deceptively simple yet potent platform for the development of novel therapeutics. The methoxy group, a common substituent in natural products and their derivatives, can significantly impact ligand-target binding, physicochemical properties, and ADME parameters.[3] Its presence at the 3-position of the pyridine ring influences the electron density of the aromatic system and can act as a hydrogen bond acceptor. The methyl group at the 4-position provides a lipophilic anchor and can be involved in van der Waals interactions within a target's binding pocket. This specific substitution pattern creates a unique electronic and steric profile that can be exploited for targeted drug design.

Intermediates such as 3-amino-2-methoxy-4-methylpyridine are recognized for their utility in the synthesis of biologically active molecules, particularly in the development of treatments for neurological disorders.[4] This underscores the inherent potential of this scaffold in accessing novel chemical matter with therapeutic relevance.

Anticancer Activity: Targeting Key Oncogenic Pathways

The fight against cancer demands continuous innovation in drug discovery, with pyridine derivatives playing a pivotal role.[5] Emerging evidence suggests that derivatives of the methoxy-methyl-pyridine core could be potent anticancer agents, primarily through the inhibition of key enzymes and proteins involved in cancer progression.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1) is a critical enzyme in maintaining balanced methylation levels of histone H3 lysine 4 (H3K4), and its overexpression is implicated in various cancers.[6][7] Consequently, LSD1 has emerged as a promising drug target.[6][7]

Studies on a series of 3-(piperidin-4-ylmethoxy)pyridine derivatives have demonstrated potent and selective inhibition of LSD1, with Ki values as low as 29 nM.[6][7] These compounds have been shown to increase cellular H3K4 methylation and strongly inhibit the proliferation of several leukemia and solid tumor cell lines, with EC50 values in the nanomolar to low micromolar range, while having negligible effects on normal cells.[6][7]

The pyridine core was found to be crucial for this activity, with a benzene analogue being significantly less potent.[6] This highlights the importance of the pyridine nitrogen in mediating interactions with the target enzyme. While these reported inhibitors do not contain the 4-methyl group, the potent activity of the 3-methoxy-pyridine core provides a strong rationale for exploring 3-methoxy-4-methylpyridine derivatives as a novel class of LSD1 inhibitors. The 4-methyl group could potentially be oriented to probe a hydrophobic pocket within the LSD1 active site, further enhancing binding affinity and selectivity.

Table 1: Antiproliferative Activity of Representative 3-(piperidin-4-ylmethoxy)pyridine LSD1 Inhibitors [6]

| Compound | LSD1 Ki (nM) | MV4-11 EC50 (nM) | Molm-13 EC50 (µM) | MCF-7 EC50 (µM) |

| 16 | 58 | 280 | 0.84 | 3.3 |

| 17 | 29 | 480 | 1.1 | 3.6 |

| 20 | 88 | 390 | 4.4 | 3.5 |

| 22 | 46 | 320 | 2.9 | 3.4 |

Targeting Bromodomains

Bromodomains are protein modules that recognize acetylated lysine residues and are critical for regulating gene expression.[5] Their dysregulation is linked to the development of cancer, making them attractive therapeutic targets.

The compound 5-Bromo-2-methoxy-4-methyl-3-nitropyridine has been identified as having potential anticancer activity through the inhibition of tumor growth by binding to bromodomains.[5] This finding is particularly significant as it directly implicates a derivative of the methoxy-methyl-pyridine core in a key oncogenic pathway. The bromine, methoxy, methyl, and nitro groups on the pyridine ring provide multiple points for chemical modification, making this a versatile starting material for generating a library of compounds for screening against various cancer targets.[5]

Hypothetical Signaling Pathway: LSD1 Inhibition

Caption: Inhibition of LSD1 by a 3-methoxy-4-methylpyridine derivative.

Potential in Neurodegenerative and Inflammatory Disorders

Beyond oncology, the structural features of 3-methoxy-4-methylpyridine derivatives suggest their potential application in treating neurodegenerative and inflammatory diseases.

Neuroprotective Effects

The development of neuroprotective agents is a critical area of research for diseases such as Parkinson's and Alzheimer's.[8][9][10][11][12] The intermediate 3-amino-2-methoxy-4-methylpyridine has been noted for its use in synthesizing potential treatments for neurological disorders.[4] While specific neuroprotective activities of 3-methoxy-4-methylpyridine derivatives are not yet extensively documented, the broader class of substituted pyridines has shown promise. For instance, certain dopamine D3/D2 receptor agonists with a naphthoxazine core have demonstrated robust neuroprotection in models of Parkinson's disease.[8] The ability of the 3-methoxy-4-methylpyridine scaffold to be elaborated into diverse structures suggests that derivatives could be designed to interact with key neurological targets.

Anti-inflammatory Properties

Inflammation is a key pathological component of numerous diseases. Pyridine-containing compounds have been investigated as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[13][14][15][16] The anti-inflammatory potential of 3-hydroxy pyridine-4-one derivatives has been linked to their iron-chelating properties, which can inhibit pro-inflammatory prostanoid synthesis.[17] Given that the 3-methoxy group can be considered a bioisostere of a hydroxyl group in certain contexts, it is plausible that 3-methoxy-4-methylpyridine derivatives could be designed to exhibit anti-inflammatory activity through various mechanisms.

Experimental Protocols: A Roadmap for Investigation

To unlock the full therapeutic potential of 3-methoxy-4-methylpyridine derivatives, a systematic approach to their synthesis and biological evaluation is required.

General Synthesis of 3-Methoxy-4-methylpyridine Derivatives

A versatile synthetic route can be envisioned starting from commercially available pyridinols. The following is a hypothetical, yet plausible, protocol for the synthesis of a library of 3-methoxy-4-methylpyridine derivatives for biological screening.

Step 1: Methylation of 4-Methylpyridin-3-ol

-

To a solution of 4-methylpyridin-3-ol in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.

-

Stir the mixture for 30 minutes to allow for the formation of the alkoxide.

-

Add methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) dropwise and allow the reaction to warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield 3-methoxy-4-methylpyridine.

Step 2: Functionalization of the Pyridine Ring The 3-methoxy-4-methylpyridine core can be further functionalized at various positions. For example, directed ortho-metalation can be used to introduce substituents at the 2-position. Alternatively, electrophilic aromatic substitution reactions can be employed, although the regioselectivity will be influenced by the existing methoxy and methyl groups.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of 3-methoxy-4-methylpyridine derivatives.

In Vitro Assay for LSD1 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel 3-methoxy-4-methylpyridine derivatives against human LSD1.

Materials:

-

Recombinant human LSD1 enzyme

-

H3K4me2 peptide substrate

-

Horseradish peroxidase (HRP)-conjugated antibody specific for H3K4me1

-

Amplex Red reagent

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the test compounds and LSD1 enzyme to the wells of the microplate.

-

Incubate for a pre-determined time at room temperature to allow for compound-enzyme binding.

-

Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

-

Incubate the reaction at 37 °C for 1 hour.

-

Stop the reaction and add the HRP-conjugated antibody and Amplex Red reagent.

-

Measure the fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Directions and Conclusion

The 3-methoxy-4-methylpyridine scaffold represents a promising starting point for the development of novel therapeutics. While direct evidence for the biological activities of its derivatives is still emerging, the data from closely related analogues provide a compelling case for further investigation. The potential for these compounds to act as anticancer agents through mechanisms such as LSD1 and bromodomain inhibition is particularly noteworthy. Furthermore, their utility as intermediates in the synthesis of neurologically active compounds suggests a broader therapeutic potential.

Future research should focus on the systematic synthesis and screening of 3-methoxy-4-methylpyridine derivative libraries against a range of biological targets. In-depth structure-activity relationship (SAR) studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The strategic functionalization of the pyridine ring will allow for the fine-tuning of these properties, ultimately leading to the identification of clinical candidates.

References

-

The Role of Pyridine Derivatives in Anticancer Research. (2026, January 26). LinkedIn. [Link]

-

Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 153–163. [Link]

-

Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. MDPI. [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC. [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC. [Link]

-

Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. NIH. [Link]

-

Neuroprotective effects of the novel D3/D2 receptor agonist and antiparkinson agent, S32504, in vitro against 1-methyl-4-phenylpyridinium (MPP+) and in vivo against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a comparison to ropinirole. PubMed. [Link]

-

Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

-

3-Methoxy-2-methylpyridin-4-ol. MySkinRecipes. [Link]

-

The role of the methoxy group in approved drugs. PubMed. [Link]

-

Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PMC. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

-

A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. PMC. [Link]

-

synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate. [Link]

-

Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)- 2- thioxo-2,3-dihydro1H-quinazolin-4-one (3) Via N-(3- methoxyphenyl)- methyl dithiocarbamic acid (2). Medires. [Link]

-

2-Methoxy-4-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Neuroprotective Properties of 4-Aminopyridine. PubMed. [Link]

-

Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. MDPI. [Link]

-

Neuroprotective Effects of Tetramethylpyrazine against Dopaminergic Neuron Injury in a Rat Model of Parkinson's Disease Induced by MPTP. PMC. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. amhsr.org [amhsr.org]

- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of the novel D3/D2 receptor agonist and antiparkinson agent, S32504, in vitro against 1-methyl-4-phenylpyridinium (MPP+) and in vivo against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a comparison to ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Properties of 4-Aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective Effects of Tetramethylpyrazine against Dopaminergic Neuron Injury in a Rat Model of Parkinson's Disease Induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-Methoxy-4-methylpyridine

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 3-Methoxy-4-methylpyridine (CAS: 17364-75-9) starting from the commercially available precursor 3-Amino-4-methylpyridine .

While direct functionalization of the pyridine ring is often plagued by poor regioselectivity, this route leverages the inherent directing power of the amino group to install the oxygen functionality precisely at the C3 position. The subsequent O-methylation step utilizes Phase Transfer Catalysis (PTC) to maximize regioselectivity for the ether (O-alkylation) over the thermodynamically competitive N-alkylation, ensuring high yield and purity suitable for pharmaceutical intermediate applications.[1]

Strategic Pathway & Mechanism

The synthesis proceeds via a "Diazotization-Hydrolysis-Methylation" sequence. This pathway avoids the harsh conditions of direct nitration of 4-picoline and provides a controlled environment for functional group interconversion.

Reaction Scheme

Figure 1: Synthetic route from aminopicoline to methoxypicoline via a diazonium intermediate.

Protocol 1: Synthesis of 3-Hydroxy-4-methylpyridine

Objective: Convert the amino group to a hydroxyl group via a diazonium salt intermediate. Precursor: 3-Amino-4-methylpyridine (3-AMP).[1]

Materials & Reagents

| Reagent | Equiv.[2][3][4][5] | Role |

| 3-Amino-4-methylpyridine | 1.0 | Starting Material |

| Sulfuric Acid (H₂SO₄), conc.[1][6][7] | 3.5 | Solvent/Acid Source |

| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing Agent |

| Urea | 0.1 | Quencher (Excess HNO₂) |

| Sodium Hydroxide (NaOH) | As req.[1] | Neutralization |

Experimental Procedure

-

Acidification: In a round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 3-Amino-4-methylpyridine (10.8 g, 100 mmol) in 15% H₂SO₄ (60 mL). Cool the solution to 0–5°C using an ice-salt bath.

-

Critical Note: Maintain temperature below 5°C to prevent premature decomposition of the diazonium salt, which leads to tar formation.

-

-

Diazotization: Dropwise add a solution of NaNO₂ (7.6 g, 110 mmol) in water (15 mL) over 30 minutes. Ensure the internal temperature does not exceed 5°C.

-

Checkpoint: The solution should turn pale yellow/orange. Stir for an additional 30 minutes at 0°C.

-

-

Hydrolysis: Transfer the cold diazonium solution slowly into a separate flask containing boiling 10% H₂SO₄ (50 mL). The rate of addition should be controlled to maintain boiling.

-

Observation: Vigorous evolution of nitrogen gas (

) will occur.[1]

-

-

Workup:

-

Reflux for 30 minutes after addition is complete.

-

Neutralize carefully with 20% NaOH solution to pH 6–7.

-

Purification: The product may precipitate upon cooling. If not, extract continuously with Chloroform or Ethyl Acetate (3 x 100 mL).[1]

-

Dry organic layer over anhydrous

and concentrate in vacuo.

-

-

Yield: Expect 65–75% of a crystalline solid (mp: 120–122°C).

Protocol 2: Regioselective O-Methylation via Phase Transfer Catalysis

Objective: Selectively methylate the oxygen atom while suppressing N-methylation (quaternization).[1] Methodology: Phase Transfer Catalysis (PTC) creates a biphasic system where the phenoxide anion is generated at the interface and transported into the organic phase for reaction, favoring O-alkylation due to the "hard" nature of the electrophile and the naked anion effect.

Materials & Reagents

| Reagent | Equiv.[2][3][4][5] | Role |

| 3-Hydroxy-4-methylpyridine | 1.0 | Substrate |

| Dimethyl Sulfate (DMS) or MeI | 1.2 | Methylating Agent |

| Toluene | 10 Vol | Organic Solvent |

| 30% NaOH (aq) | 2.0 | Base |

| Tetrabutylammonium Bromide (TBAB) | 0.05 | Phase Transfer Catalyst |

Workflow Diagram

Figure 2: Operational workflow for the Phase Transfer Catalyzed methylation.

Experimental Procedure

-

Setup: In a flask, suspend 3-Hydroxy-4-methylpyridine (5.45 g, 50 mmol) in Toluene (50 mL).

-

Catalyst Addition: Add TBAB (0.8 g, 2.5 mmol) followed by 30% NaOH solution (13.3 g). Stir vigorously for 15 minutes.

-

Methylation: Add Dimethyl Sulfate (DMS) (7.56 g, 60 mmol) dropwise over 20 minutes.

-

Reaction: Heat the mixture to 40–45°C and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

-

Quenching: Add water (20 mL) and stir for 10 minutes to destroy excess methylating agent.

-

Separation & Purification:

-

Separate the layers. Extract the aqueous layer once with Toluene (20 mL).[1]

-

Combine organic layers and wash with 10% NaOH (to remove unreacted starting material) followed by brine.[1]

-

Dry over

and concentrate. -

Distillation: The crude oil can be purified by vacuum distillation (bp ~90°C at 10 mmHg) or used directly if purity >95% by NMR.[1]

-

Troubleshooting & Quality Control

Regioselectivity Check (O- vs N-Methylation)

The pyridine nitrogen is nucleophilic.[1] If N-methylation occurs, a quaternary salt forms.

-

Detection:

NMR is definitive. -

Remediation: If N-methylated salt is present, it is generally insoluble in non-polar solvents (Toluene/Ether) and highly soluble in water.[1] The aqueous workup in Protocol 2 (Step 6) naturally removes the N-methylated byproduct.[1]

Safety Considerations

-

Diazonium Salts: Potentially explosive if dried. Keep wet or process immediately.

-

Dimethyl Sulfate: A potent carcinogen and mutagen. All waste streams containing DMS must be quenched with ammonia or concentrated NaOH before disposal.

References

-

Synthesis of 3-Amino-4-methylpyridine (Precursor)

- Methodology: Reduction of 3-nitro-4-picoline or chlorination/amin

-

Source:[1]

-

Diazotization and Hydrolysis Protocols

- Context: General procedures for converting amino-pyridines/coumarins to hydroxyl deriv

-

Source:[1]

-

Selective O-Methylation Strategies

- Context: Discussion on O- vs N-alkylation selectivity using hard electrophiles and phase transfer conditions.

-

Source:

-

Separation of Methylpyridine Isomers

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. repository.ias.ac.in [repository.ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0369208B1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 7. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 8. 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one | MDPI [mdpi.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes & Protocols for the Green Synthesis of 3-Methoxy-4-methylpyridine

Introduction: The Imperative for Greener Pyridine Synthesis

Pyridine and its derivatives are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The specific molecule, 3-Methoxy-4-methylpyridine, serves as a crucial building block for more complex chemical entities. However, traditional synthetic routes to such pyridine derivatives often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and safety challenges.[4][5] This guide provides a comprehensive overview of emerging green synthesis methodologies applicable to 3-Methoxy-4-methylpyridine, designed for researchers, scientists, and drug development professionals seeking sustainable and efficient synthetic strategies. Our focus is on providing not just protocols, but the scientific rationale behind the adoption of greener alternatives, fostering a deeper understanding of sustainable chemistry principles.[3][6]

Part 1: A Proposed Chemoenzymatic Green Synthetic Route

Conventional syntheses of related methoxypyridines often involve multi-step processes with hazardous reagents like phosphorus oxychloride.[4] Here, we propose a more environmentally benign chemoenzymatic approach, which leverages the selectivity of biocatalysts and the efficiency of green chemical transformations. This strategy aims to reduce waste, minimize the use of hazardous substances, and operate under milder reaction conditions.

Logical Workflow for the Proposed Synthesis

The following diagram outlines the proposed multi-step synthesis, starting from a renewable feedstock and employing a key biocatalytic step.

Caption: Proposed chemoenzymatic workflow for the green synthesis of 3-Methoxy-4-methylpyridine.

Part 2: Detailed Protocols and Methodologies

Protocol 1: Reductive Catalytic Fractionation (RCF) of Lignocellulosic Biomass to Yield 4-Methylguaiacol

Principle: Reductive Catalytic Fractionation (RCF) is a "lignin-first" approach that depolymerizes lignin from biomass into valuable aromatic monomers while preserving the carbohydrate fraction.[7] This method avoids harsh pulping conditions and provides a direct route to functionalized aromatics.

Materials:

-

Lignocellulosic biomass (e.g., poplar wood chips), dried

-

Palladium on carbon (Pd/C, 5 wt%)

-

Methanol (reagent grade)

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

In a high-pressure autoclave, combine 10 g of dried biomass, 1 g of 5% Pd/C, and 100 mL of methanol.

-

Seal the reactor and purge with nitrogen gas three times to remove air.

-

Pressurize the reactor with hydrogen gas to 30 bar.

-

Heat the reactor to 200°C with stirring (750 rpm) and maintain for 4 hours.

-

After cooling to room temperature, carefully vent the hydrogen gas.

-

Filter the reaction mixture to separate the solid cellulose pulp from the liquid phase.

-

The liquid phase, containing the lignin-derived monomers, is concentrated under reduced pressure.

-

Purify the resulting oil via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate 4-methylguaiacol.

Causality of Experimental Choices:

-

Methanol: Acts as both a solvent and a capping agent, preventing re-polymerization of the lignin fragments.

-

Pd/C Catalyst: A highly efficient and recyclable catalyst for hydrogenolysis of the β-O-4 linkages in lignin.

-

Hydrogen Pressure: Essential for the reductive cleavage of lignin bonds and stabilization of the resulting monomers.

Protocol 2: Biocatalytic Synthesis of a Pyridine Precursor from 4-Methylguaiacol

Principle: Whole-cell biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for heterocycle synthesis.[8][9] Certain microorganisms, such as strains of Rhodococcus, possess enzymatic machinery capable of converting substituted guaiacols into pyridine derivatives.[8]

Materials:

-

4-Methylguaiacol (from Protocol 1)

-

Culture of Rhodococcus jostii RHA1 (or a similar strain with appropriate enzymatic activity)

-

Minimal salt medium (MSM)

-

Ammonia source (e.g., ammonium chloride)

-

Glucose (as a carbon source for the cells)

-

Bioreactor with pH and oxygen control

Procedure:

-

Cultivate Rhodococcus jostii RHA1 in a suitable growth medium until the late exponential phase.

-

Harvest the cells by centrifugation and resuspend them in MSM to a desired optical density (e.g., OD600 of 10).

-

In a bioreactor, combine the cell suspension with MSM, glucose (10 g/L), and ammonium chloride (5 g/L).

-

Acclimatize the cells for 1 hour before adding the substrate.

-

Add 4-methylguaiacol to the bioreactor to a final concentration of 1-5 g/L. The addition can be done stepwise to avoid substrate toxicity.

-

Maintain the bioreactor at 30°C with controlled pH (7.0) and aeration for 24-48 hours.

-

Monitor the conversion of 4-methylguaiacol and the formation of the pyridine precursor using HPLC or GC-MS.

-

Once the reaction is complete, separate the biomass by centrifugation.

-

Extract the aqueous phase with a bio-compatible solvent (e.g., ethyl acetate) to isolate the cyclized intermediate.

Causality of Experimental Choices:

-

Whole-Cell Biocatalyst: Eliminates the need for costly and time-consuming enzyme purification. The cellular environment also provides necessary cofactors for the enzymatic reactions.

-

Aqueous Medium: A green solvent that is non-toxic and readily available.

-

Mild Conditions: The reaction proceeds at ambient temperature and pressure, significantly reducing energy consumption compared to traditional chemical synthesis.

Protocol 3: Mild Aromatization to 3-Methoxy-4-methylpyridine

Principle: The final step involves the aromatization of the dihydropyridine intermediate formed in the biocatalytic step. Green chemistry principles favor the use of mild and selective oxidants over stoichiometric, heavy-metal-based reagents.

Materials:

-

Crude product from Protocol 2

-

A mild oxidant (e.g., molecular iodine, or a heterogeneous catalyst like Pd/C with a benign terminal oxidant)

-

A green solvent (e.g., ethanol or 2-methyltetrahydrofuran)

Procedure (using Iodine as an example):

-

Dissolve the crude intermediate in ethanol.

-

Add a catalytic amount of iodine (I₂) (e.g., 10 mol%).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-Methoxy-4-methylpyridine.

-

Purify by vacuum distillation or column chromatography.

Causality of Experimental Choices:

-

Catalytic Iodine: Iodine is an inexpensive and environmentally benign catalyst for the aromatization of dihydropyridines.[10]

-

Ethanol: A renewable and relatively non-toxic solvent.

-

Avoidance of Harsh Oxidants: This protocol avoids the use of more hazardous oxidizing agents like manganese dioxide or potassium permanganate.

Part 3: Data Presentation and Comparison

Table 1: Comparison of Proposed Green Route vs. Traditional Synthesis

| Parameter | Proposed Green Chemoenzymatic Route | Traditional Chemical Synthesis (Hypothetical) |

| Starting Materials | Lignocellulosic Biomass (Renewable) | Petroleum-based feedstocks |

| Key Reagents | Biocatalysts, Pd/C, Catalytic I₂ | Phosphorus oxychloride, Strong acids/bases |

| Solvents | Water, Methanol, Ethanol | Dichloromethane, Chloroform, Toluene |

| Reaction Conditions | Mild temperatures and pressures | High temperatures, often harsh pH |

| Byproducts | Water, biodegradable waste | Acidic wastewater, organohalogen waste |

| Atom Economy | Potentially high due to catalytic steps | Often lower due to stoichiometric reagents |

| Safety Concerns | Lower (avoids highly toxic reagents) | High (use of corrosive and toxic chemicals) |

Part 4: Conclusion and Future Outlook

The proposed chemoenzymatic route for the synthesis of 3-Methoxy-4-methylpyridine presents a significant advancement in green chemistry. By integrating biomass valorization, biocatalysis, and mild chemical transformations, this approach offers a more sustainable and safer alternative to traditional synthetic methods. While further research is needed to optimize each step, particularly the biocatalytic conversion, the principles outlined in this guide provide a solid foundation for the development of next-generation green manufacturing processes for valuable pyridine derivatives. The continued exploration of novel enzymes and green catalytic systems will be paramount in transitioning from laboratory-scale protocols to industrial-scale production.[1][8]

References

- Sustainable biocatalytic approaches to pyridine and piperidine heterocycles - Research Explorer The University of Manchester.

- Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing).

- Synthesis of pyridine derivatives using nanocatalysts. ResearchGate.

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.

- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC.

- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka | Patsnap.

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. ResearchGate.

- Biosynthesis of pyridine Derivatives. Kyoto University Research Information Repository.

- Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review). PubMed.

- An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst.

- PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.

- Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. PubMed.

- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ResearchGate.

- Pyridine synthesis. Organic Chemistry Portal.

- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Google Patents.

- Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. MDPI.

- Catalytic Upgrading of Lignin From Biomass. DSpace@MIT.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 5. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 6. Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles [mdpi.com]

- 7. Catalytic Upgrading of Lignin From Biomass [dspace.mit.edu]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Pyridine synthesis [organic-chemistry.org]

The Strategic Role of 3-Methoxy-4-methylpyridine in Next-Generation Agrochemicals: Application Notes and Synthetic Protocols

Introduction: The Pyridine Scaffold as a Cornerstone in Modern Crop Protection

In the landscape of contemporary agrochemical research, the pyridine heterocycle stands as a privileged scaffold. Its unique electronic properties and versatile functionalization potential have enabled the development of highly efficacious and selective herbicides, insecticides, and fungicides. Within this chemical class, 3-Methoxy-4-methylpyridine has emerged as a particularly valuable building block. The methoxy and methyl substituents offer strategic points for chemical modification, allowing for the fine-tuning of a molecule's biological activity, metabolic stability, and environmental profile. This guide provides an in-depth exploration of the application of 3-Methoxy-4-methylpyridine in the synthesis of cutting-edge agrochemicals, complete with detailed synthetic protocols and an analysis of the chemical logic underpinning these processes. Pyridine-based compounds are integral to the development of fourth-generation pesticides, which are characterized by high potency and improved safety profiles.[1]

Application Case Study: Synthesis of a Potent Sulfonylurea Herbicide Analogue

This section details the laboratory-scale synthesis of a potent herbicide analogous to Pyroxsulam. Pyroxsulam is a commercial herbicide that functions by inhibiting the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[2] This inhibition leads to the cessation of plant cell growth and eventual death of susceptible weeds. The synthetic strategy outlined below transforms 3-Methoxy-4-methylpyridine into a key sulfonyl chloride intermediate, which is then coupled with a triazolopyrimidine amine to yield the final active ingredient.

Rationale for Synthetic Design

The conversion of the 4-methyl group to a trifluoromethyl group is a critical step. The trifluoromethyl group is a strong electron-withdrawing group that can significantly enhance the biological activity and metabolic stability of the final compound.[3] The introduction of the sulfonyl chloride at the 3-position is necessary for the final coupling reaction to form the sulfonamide linkage, which is essential for the herbicidal activity of this class of compounds.

Overall Synthetic Workflow

The multi-step synthesis is depicted in the following workflow diagram:

Caption: Synthetic pathway from 3-Methoxy-4-methylpyridine to a Pyroxsulam analogue.

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-4-(trifluoromethyl)pyridine (Compound C)

This protocol outlines the conversion of the methyl group to a trifluoromethyl group via a two-step chlorination-fluorination sequence.

-

Step 1a: Photochlorination of 3-Methoxy-4-methylpyridine (Compound A to B)

-

In a quartz reactor equipped with a reflux condenser, gas inlet, and a UV lamp, dissolve 3-Methoxy-4-methylpyridine (1.0 eq) in a suitable inert solvent such as carbon tetrachloride.

-